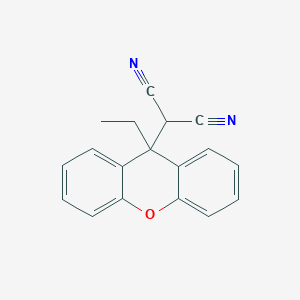

(9-Ethyl-9h-xanthen-9-yl)propanedinitrile

Description

Structure

3D Structure

Properties

CAS No. |

6360-73-2 |

|---|---|

Molecular Formula |

C18H14N2O |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2-(9-ethylxanthen-9-yl)propanedinitrile |

InChI |

InChI=1S/C18H14N2O/c1-2-18(13(11-19)12-20)14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,13H,2H2,1H3 |

InChI Key |

YUQAEHSUEMWDQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=CC=CC=C2OC3=CC=CC=C31)C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl 9h Xanthen 9 Yl Propanedinitrile and Analogous Xanthene Systems

General Synthetic Strategies for 9-Substituted Xanthene Nuclei

The xanthene scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and photophysical properties. researchgate.netnih.gov Consequently, numerous synthetic methods for accessing 9-substituted xanthenes have been developed.

Functionalization at the C-9 Position of Xanthene Derivatives

Direct functionalization of the C-9 position of a pre-existing xanthene or 9H-xanthene is a common and effective strategy. The C-9 position is benzylic and thus activated for various transformations. researchgate.netnih.gov

One approach involves the deprotonation of 9H-xanthene with a suitable base to form a xanthenyl anion, which can then react with an electrophile. For the synthesis of the target molecule, this would involve reaction with an ethylating agent such as ethyl iodide or ethyl bromide.

Alternatively, radical-mediated reactions can be employed. Oxidative coupling reactions, for instance, can generate a radical at the C-9 position, which can then be trapped by a suitable coupling partner. researchgate.net Electrochemical methods have also been developed for the benzylic C-H functionalization of xanthenes, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Another strategy involves the tandem nucleophilic coupling and subsequent Michael addition of ortho-hydroxychalcones with arynes, which provides a one-pot approach to 9-substituted xanthenes under mild conditions. nih.gov

Synthetic Pathways via Xanthones and Xanthydrols

Xanthones, which possess a carbonyl group at the C-9 position, are common precursors for the synthesis of 9-substituted xanthenes. nih.govsci-hub.se The synthesis of xanthones themselves is well-established, often involving the cyclization of benzophenone (B1666685) or diaryl ether precursors. semanticscholar.orgresearchgate.netnih.gov

Once the xanthone (B1684191) is obtained, it can be converted to a 9-substituted xanthene through a variety of methods. One common route is through the corresponding xanthydrol (9-hydroxyxanthene). Reduction of the xanthone to the xanthydrol can be achieved using standard reducing agents. The resulting hydroxyl group can then be subjected to nucleophilic substitution. For the introduction of an ethyl group, a Grignard reagent such as ethylmagnesium bromide can be reacted with the xanthone to form the 9-ethyl-9-hydroxyxanthene intermediate, which can then be dehydroxylated.

The table below summarizes some general approaches for the synthesis of 9-substituted xanthenes.

| Precursor | Reagents/Conditions | Product Type |

| 9H-Xanthene | 1. Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | 9-Alkyl-9H-xanthene |

| Xanthone | 1. Grignard Reagent (e.g., EtMgBr) 2. Dehydroxylation | 9-Alkyl-9H-xanthene |

| Xanthone | Reduction (e.g., NaBH4), then substitution | 9-Substituted Xanthene |

| o-Hydroxychalcone | Aryne, CsF, THF | 9-Substituted Xanthene |

Strategies for Incorporating the Propanedinitrile Moiety into Xanthene Frameworks

The introduction of the propanedinitrile (malononitrile) group is a key step in the synthesis of the target molecule. This can be achieved through several well-known carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions in Xanthene Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as malononitrile (B47326), to a carbonyl group, followed by dehydration. wikipedia.orgresearchgate.net This reaction is highly effective for forming a new carbon-carbon double bond. nih.govacs.org

In the context of xanthene synthesis, a xanthone could serve as the carbonyl component. The reaction of a xanthone with malononitrile in the presence of a base (such as piperidine (B6355638) or an amine) would be expected to yield a 9-dicyanomethylene-xanthene derivative. This intermediate could then potentially be reduced to the desired (9-Ethyl-9H-xanthen-9-yl)propanedinitrile, although this would require selective reduction of the exocyclic double bond without affecting the aromatic rings.

Alternatively, a 9-substituted xanthone could be the starting material for a Knoevenagel-type reaction. For example, a 9-formyl-9-ethyl-9H-xanthene could undergo condensation with malononitrile.

Michael Addition Approaches for Dinitrile Group Introduction

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netrsc.orgmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org

A potential strategy for the synthesis of this compound using a Michael addition would be to first prepare a suitable Michael acceptor. For instance, a 9-ethylidene-9H-xanthene could be synthesized. The carbanion of malononitrile, generated by a base, could then add to this α,β-unsaturated system to form the target molecule.

Stereoselective Synthesis of this compound (if applicable)

The target molecule, this compound, does not possess a stereocenter at the 9-position of the xanthene ring. Therefore, stereoselective synthesis is not a primary concern for the preparation of this specific compound. However, if chiral substituents were present on the xanthene core or on the ethyl group, then diastereoselective or enantioselective synthesis would become relevant.

In such cases, chiral catalysts or auxiliaries could be employed in the key bond-forming steps, such as the Michael addition of malononitrile, to control the stereochemical outcome. rsc.orgmdpi.com

Atom-Economic and Green Chemistry Approaches in the Synthesis of Xanthene Derivatives

Green chemistry principles aim to design chemical processes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. thieme-connect.de Atom economy, a key concept in green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. In the synthesis of xanthene derivatives, these principles have been successfully applied through the use of eco-friendly catalysts, alternative energy sources, and benign reaction media.

A significant advancement in green synthesis is the replacement of conventional toxic catalysts with more sustainable alternatives. A diverse range of heterogeneous and biodegradable catalysts have been employed, including natural biopolymers like tannic acid and alginic acid, which offer advantages such as being inexpensive and readily available. nsmsi.ir Zeolites, such as metal ion-exchanged NaY, have been utilized as efficient and reusable heterogeneous catalysts under solvent-free conditions. rsc.org The use of magnetic nanoparticles (e.g., CoFe₂O₄ or Fe₃O₄-based systems) as catalyst supports further enhances the "green" aspect by allowing for easy separation and recycling of the catalyst from the reaction mixture. nih.gov

The adoption of alternative energy sources is another cornerstone of green methodologies for xanthene synthesis. Ultrasound irradiation has emerged as a prominent, environmentally friendly tool that can accelerate reaction rates, improve yields, and lead to purer products, often under mild conditions. nih.govunito.it For instance, the zinc acetate-catalyzed synthesis of xanthenes from aromatic aldehydes and cyclic diketones proceeds in good to excellent yields within short reaction times (15-45 minutes) under sonication. unito.itnih.gov Similarly, microwave irradiation has been used to promote one-pot syntheses, often under solvent-free conditions, aligning with the principles of energy efficiency and waste reduction.

The choice of solvent is critical to the environmental impact of a synthetic process. Many modern protocols for xanthene synthesis have moved towards using benign solvents like water and ethanol (B145695) or eliminating the solvent entirely. nih.govmdpi.com L-proline-catalyzed reactions in ethanol, for example, not only proceed efficiently but also allow for the isolation of pure products by simple filtration, thus avoiding solvent-intensive extraction and purification steps. academie-sciences.fr

| Catalyst | Reactants | Energy Source / Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn(OAc)₂ | Aromatic Aldehydes, Dimedone | Ultrasound (40 kHz) | Ethanol | 84–95 | unito.itnih.gov |

| Tannic Acid | Aromatic Aldehydes, β-Naphthol, Dimedone | Thermal (Solvent-free) | None | High | nsmsi.ir |

| CoFe₂O₄/OCMC/Cu(BDC) | Aromatic Aldehydes, Dimedone, 2-Naphthol | Ultrasound (30 kHz) | Ethanol/Water | 83–96 | nih.gov |

| L-proline | Salicylaldehydes, Dimedone | 60 °C | Ethanol | Good to Excellent | academie-sciences.fr |

| DABCO/Amberlyst-15 | Aldehydes, Cyclic Diketones, Naphthols | 120 °C (Solvent-free) | None | Good to Excellent | mdpi.com |

Cascade and Multicomponent Reactions for Constructing Xanthene Derivatives

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more reactants. nih.gov These processes are inherently atom-economical and align with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. mdpi.com

The synthesis of the xanthene core is particularly well-suited to MCRs. A widely used and powerful approach is the one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a nucleophilic component like β-naphthol. mdpi.comscielo.br This strategy allows for the rapid assembly of diverse tetrahydrobenzo[a]xanthen-11-one derivatives.

The mechanism for these reactions typically involves a sequence of classical organic transformations occurring in a single pot. For instance, the reaction may be initiated by a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, activated by a catalyst. nih.gov This is followed by a Michael addition of the second nucleophile (e.g., β-naphthol or a second molecule of the dicarbonyl compound) to the resulting α,β-unsaturated intermediate. nih.govnih.gov The final step is an intramolecular cyclization followed by dehydration to afford the stable tricyclic xanthene system. nih.govnih.govacs.org

A variety of catalysts have been developed to promote these cascade reactions, ranging from simple organocatalysts like L-proline to Lewis acids such as Sc(OTf)₃, Zn(OAc)₂, and various heterogeneous catalysts. nih.govacademie-sciences.frscielo.bracs.org The choice of catalyst can influence reaction efficiency and selectivity. For example, Sc(OTf)₃ has been used under mild conditions to synthesize 9-aryl/heteroaryl xanthenes through a cascade approach. acs.org In some cases, particularly with highly reactive substrates, the reaction can proceed without a catalyst, simply by heating the reactants in a suitable solvent like ethanol. scielo.br

A notable variation involves the use of ortho-hydroxybenzaldehydes, which can react with thiols and 1,3-dicarbonyl compounds in a tandem three-component reaction to generate structurally complex xanthenes. scielo.br Another sophisticated approach is a metal-free radical cascade reaction, where 2-aryloxy phenylacetylenes react with phosphine (B1218219) oxides to produce unique diphosphonyl xanthene derivatives, showcasing the versatility of cascade processes in accessing novel xanthene analogues. rsc.org

| Reaction Type | Reactants | Catalyst / Promoter | Key Steps | Product Type | Reference |

|---|---|---|---|---|---|

| Three-component | Aldehyde, Dimedone, β-Naphthol | Amberlyst-15 | Knoevenagel, Michael Addition, Cyclization | Tetrahydrobenzo[a]xanthen-11-one | |

| Three-component | ortho-Hydroxybenzaldehyde, Thiol, 4-Hydroxycoumarin | None (Thermal) | o-QM formation, 1,4-Addition, Cyclization | Coumarinyl-xanthenes | scielo.br |

| Three-component | Aldehyde, Dimedone (2 equiv.) | NiFeTi CLDH6 | Knoevenagel, Michael Addition, Cyclization/Dehydration | 1,8-Dioxo-octahydroxanthene | acs.org |

| Radical Cascade | 2-Aryloxy phenylacetylene, Phosphine Oxide | K₂S₂O₈ | Radical Addition, Cyclization | Diphosphonyl xanthene | rsc.org |

Advanced Spectroscopic and Structural Characterization of 9 Ethyl 9h Xanthen 9 Yl Propanedinitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (9-Ethyl-9H-xanthen-9-yl)propanedinitrile, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ reveals characteristic signals for each unique proton environment. The aromatic protons of the xanthene core typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂) of the ethyl group are expected to resonate as a quartet, influenced by the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet further upfield. A key singlet corresponding to the methine proton (-CH) of the propanedinitrile group is also a characteristic feature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The aromatic carbons of the xanthene moiety resonate in the δ 115-155 ppm range. The quaternary carbon at the 9-position of the xanthene ring, bonded to the ethyl and propanedinitrile groups, shows a characteristic chemical shift. The nitrile carbons (-CN) are typically observed in the δ 110-120 ppm region. The carbons of the ethyl group appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Xanthene Aromatic Protons | 7.0 - 8.0 (m) | 115 - 155 |

| Malononitrile (B47326) Methine Proton | ~4.5 (s) | ~35 |

| Ethyl Methylene Protons (-CH₂) | ~2.2 (q) | ~30 |

| Ethyl Methyl Protons (-CH₃) | ~0.9 (t) | ~8 |

| Nitrile Carbons (-CN) | - | 112 - 115 |

| Xanthene C9 Carbon | - | ~45 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent methylene and methyl protons of the ethyl group, as well as correlations between neighboring aromatic protons on the xanthene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the assignments of their attached protons. For instance, the signal for the ethyl methylene protons would show a cross-peak with the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecular framework. Key HMBC correlations would include those between the ethyl group protons and the C9 carbon of the xanthene ring, and between the methine proton of the propanedinitrile group and the C9 carbon, confirming the substitution pattern at this position.

The xanthene ring system is not perfectly planar and can exist in a slight boat-like conformation. Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. scielo.br By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position. scielo.br At low temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the appearance of distinct sets of signals for each conformer. scielo.br From the coalescence temperature of these signals, it is possible to calculate the energy barrier (ΔG‡) for the conformational change, such as the ring inversion of the xanthene core. rsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations of the xanthene core are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The spectrum will also show characteristic bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and a strong band for the C-O-C asymmetric stretching of the xanthene ether linkage around 1200-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic (Xanthene) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 3000 |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=C Stretch | Aromatic (Xanthene) | 1450 - 1600 |

| C-O-C Stretch | Ether (Xanthene) | 1200 - 1250 |

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental composition of the compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the bonds at the C9 position. nih.gov Key fragmentation events could include:

Loss of the ethyl radical (•CH₂CH₃) from the molecular ion.

Loss of the propanedinitrile radical (•CH(CN)₂) from the molecular ion.

Formation of a stable xanthenyl cation, which is a common and abundant fragment in the mass spectra of 9-substituted xanthenes.

By analyzing these fragmentation patterns, the connectivity and lability of different parts of the molecule can be confirmed. nih.govniu.edu

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure. goums.ac.ir

The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π→π* electronic transitions within the aromatic xanthene chromophore. uri.edu These transitions typically occur in the ultraviolet region. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment. aps.org

If the compound is fluorescent, its emission spectrum can be recorded by exciting at one of its absorption wavelengths. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters that characterize the molecule's behavior upon photoexcitation. researchgate.net These properties are of interest for applications in materials science and as fluorescent probes. goums.ac.ir

Mechanistic Investigations in the Formation and Transformations of 9 Ethyl 9h Xanthen 9 Yl Propanedinitrile Analogs

Elucidation of Reaction Mechanisms for Xanthene Ring Formation

The formation of the tricyclic xanthene scaffold can be achieved through several synthetic strategies, each governed by distinct reaction mechanisms. Key among these are processes involving acid-catalyzed cyclodehydration and electrophilic aromatic substitution, which culminate in the formation of the central pyran ring.

Cyclodehydration is a recurring and critical step in many xanthene synthesis pathways, responsible for the closure of the central oxygen-containing ring. This intramolecular dehydration typically follows an initial intermolecular condensation or addition reaction.

For instance, in multicomponent reactions involving an aldehyde, β-naphthol, and a 1,3-dicarbonyl compound, the reaction cascade proceeds through Knoevenagel condensation and Michael addition to form an open-chain intermediate. The final, irreversible step is an acid- or heat-mediated cyclodehydration, where a hydroxyl group attacks an activated aromatic system or carbonyl group, eliminating a molecule of water to yield the thermodynamically stable xanthene ring system. The proposed mechanism for one such catalyzed reaction is detailed below:

Table 1: Proposed Mechanistic Steps in a Multicomponent Xanthene Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Knoevenagel Condensation | An aldehyde reacts with a 1,3-dicarbonyl compound (e.g., dimedone) to form a Knoevenagel intermediate (an α,β-unsaturated compound). |

| 2 | Michael Addition | A nucleophile, such as 2-naphthol, attacks the Knoevenagel intermediate in a conjugate addition. |

| 3 | Cyclization | The hydroxyl group of the naphthol attacks a carbonyl group in the intermediate. |

| 4 | Dehydration | The resulting hemiacetal-like intermediate eliminates a water molecule to form the final, stable xanthene derivative. |

A classic and widely studied route to xanthene derivatives, particularly xanthene dyes, involves intramolecular Friedel-Crafts reactions. This pathway exemplifies the principles of electrophilic aromatic substitution (EAS) in the ring-closing step.

A common method involves the acid-catalyzed condensation of two equivalents of a phenol (B47542) (or a substituted phenol like resorcinol) with one equivalent of phthalic anhydride (B1165640). The mechanism proceeds in two distinct EAS stages:

Intermolecular Acylation: The first step is a classic Friedel-Crafts acylation. The phthalic anhydride is activated by a Brønsted or Lewis acid (e.g., H₂SO₄), generating an acylium ion electrophile. This is attacked by the electron-rich phenol ring to form a 2-aroylbenzoic acid derivative.

Intramolecular Alkylation: The carbonyl group of the newly formed ketone is then protonated by the acid catalyst. This activation generates a highly stabilized carbocation (an electrophile). The second phenol ring, now tethered to the first, acts as the nucleophile in an intramolecular Friedel-Crafts alkylation. This second EAS reaction closes the pyran ring. Subsequent dehydration forms the xanthene core.

This sequential EAS mechanism is fundamental to the synthesis of many common xanthene dyes, such as fluorescein (B123965) and rhodamine. A novel variation of this involves the activation of an alkene with a strong acid like trifluoroacetic acid (TFA) to generate a carbocation, which then undergoes an intramolecular Friede-Crafts reaction to furnish the xanthene ring. organic-chemistry.orgresearchgate.net

Mechanistic Studies on the Introduction of the Ethyl and Propanedinitrile Substituents at C-9

The C-9 position of the xanthene nucleus is benzylic and thus uniquely reactive. It is the site of functionalization for creating diverse analogs, including the target compound (9-Ethyl-9H-xanthen-9-yl)propanedinitrile. The introduction of two distinct substituents at this single carbon atom requires a multi-step or carefully controlled one-pot process, often involving the generation of a reactive intermediate centered at C-9.

A plausible and versatile mechanism for introducing two different substituents at the C-9 position involves the sequential addition of nucleophiles to a suitable xanthene precursor, such as xanthone (B1684191) (9H-xanthen-9-one). This pathway relies on the manipulation of the oxidation state and electrophilicity of the C-9 carbon.

A proposed mechanistic sequence for the synthesis of this compound is as follows:

Grignard Addition: The synthesis can commence with xanthone. The carbonyl carbon at C-9 is electrophilic and readily attacked by a strong nucleophile like an ethyl Grignard reagent (ethylmagnesium bromide). This nucleophilic addition forms a tertiary alkoxide intermediate, which upon aqueous workup yields 9-ethyl-9H-xanthen-9-ol (9-ethylxanthydrol). chemrxiv.org

Formation of the Xanthylium Cation: The resulting tertiary alcohol is treated with a strong acid (e.g., H₂SO₄, HClO₄). The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Departure of the water molecule generates a highly stable, planar, and aromatic 9-ethylxanthylium cation. This cation is a potent electrophile. quora.com

Nucleophilic Attack by Malononitrile (B47326) Anion: The final step involves the introduction of the propanedinitrile group. Malononitrile (propanedinitrile) is a strong carbon acid (pKa ≈ 11) and is easily deprotonated by a mild base to form a stabilized carbanion (the malononitrile anion). This potent nucleophile then attacks the electrophilic C-9 carbon of the 9-ethylxanthylium cation. This carbon-carbon bond-forming reaction is typically rapid and irreversible, yielding the final 9,9-disubstituted product, this compound.

This stepwise nucleophilic addition mechanism allows for the controlled and directed introduction of two different substituents, leveraging the versatile chemistry of the xanthone carbonyl and the stability of the xanthylium cation intermediate.

Transition metal catalysis offers powerful alternative pathways for C-9 functionalization, primarily through C-H activation. Palladium-catalyzed reactions, in particular, have been developed for the arylation of the C-9 position. reddit.comresearchgate.netnih.gov While this specific example leads to diarylated products, the underlying catalytic cycle provides a blueprint for mechanistic understanding of catalytic xanthene derivatization.

A cooperative palladium-copper catalytic system can achieve the direct C(sp³)–H arylation of xanthene. reddit.comresearchgate.netnih.gov The proposed mechanism involves a Pd(II)/Pd(IV) cycle:

Table 2: Proposed Palladium-Catalyzed C-H Arylation Cycle at Xanthene C-9

| Step | Mechanistic Description | Role of Metals |

|---|---|---|

| 1 | C-H Activation | A Pd(II) species coordinates to the xanthene and facilitates the cleavage of a C-H bond at the 9-position, forming a palladacycle intermediate. |

| 2 | Oxidative Addition | An aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV)-aryl intermediate. |

| 3 | Reductive Elimination | The Pd(IV) intermediate undergoes reductive elimination, forming a new C-C bond between the C-9 of the xanthene and the aryl group. This step regenerates a Pd(II) species. |

This process can be controlled by reaction time and temperature to selectively produce either 9-aryl-9H-xanthene or, with further reaction, 9,9-diaryl-xanthene. reddit.comresearchgate.netnih.gov While this specific catalytic cycle is for arylation, it demonstrates the feasibility of activating the C-9 position through organometallic intermediates, opening avenues for other types of catalytic cross-coupling reactions to introduce diverse substituents.

Kinetics and Thermodynamics of Xanthene-Based Transformations

The efficiency and outcome of xanthene synthesis and derivatization are governed by the interplay of kinetics and thermodynamics. While detailed quantitative data for every specific transformation are not always available, the principles can be understood by examining key intermediates and reaction conditions.

Thermodynamic Considerations:

Xanthene Ring Formation: The final cyclodehydration step in many xanthene syntheses is typically thermodynamically favorable and irreversible, driven by the formation of a stable, aromatic heterocyclic system and the release of a small molecule (water).

Xanthylium Cation Stability: The xanthylium cation is a key intermediate in many C-9 functionalization reactions. Its formation is facilitated by its significant thermodynamic stability, which arises from its planar structure and extensive π-conjugation, fulfilling Hückel's rule for aromaticity (14 π-electrons). This inherent stability makes it an accessible electrophilic intermediate under acidic conditions. quora.com

Kinetic Factors:

Rate-Determining Step: In electrophilic aromatic substitution pathways for ring closure, the initial C-C bond formation (the attack of the aromatic ring on the electrophile) is often the rate-determining step, as it temporarily disrupts the aromaticity of one of the rings.

Kinetic Isotope Effect (KIE): Mechanistic studies on the electrochemical C-H functionalization at the C-9 position have been performed. In one study involving the reaction of xanthene with azobenzene, a KIE (kH/kD) of 1.2 was observed when using deuterated xanthene. This small value suggests that the cleavage of the benzylic C-H bond at the C-9 position is likely not the rate-determining step of that specific reaction mechanism.

Kinetic vs. Thermodynamic Control: In reactions such as the palladium-catalyzed diarylation of xanthene, the product distribution can be controlled by kinetics. Shorter reaction times and lower temperatures favor the mono-arylated product (kinetic control), while longer times and higher temperatures allow the reaction to proceed to the more substituted diarylated product (thermodynamic control or further kinetic reaction). reddit.comresearchgate.netnih.gov

Understanding these kinetic and thermodynamic principles allows for the optimization of reaction conditions to favor the formation of desired products, whether it is the xanthene core itself or a specifically substituted analog like this compound.

Theoretical and Computational Chemistry Approaches to 9 Ethyl 9h Xanthen 9 Yl Propanedinitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties of a molecule based on its electron density rather than a complex many-electron wavefunction. This approach is highly effective for determining the ground-state properties of medium to large organic molecules.

For (9-Ethyl-9H-xanthen-9-yl)propanedinitrile, a typical DFT study would begin with geometry optimization. Using a specific functional, such as the widely used B3LYP hybrid functional, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. tandfonline.com This process yields a precise three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of information can be extracted. The total electronic energy provides a measure of the molecule's stability. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Below is an illustrative table of the types of geometric and electronic data that would be obtained from a DFT calculation on this molecule.

| Parameter | Description | Typical Calculated Value |

| C-O (Xanthene) | Bond length of the ether linkage in the xanthene core. | ~ 1.37 Å |

| C-C (Ethyl) | Bond length of the C-C bond in the ethyl substituent. | ~ 1.54 Å |

| C-CN | Bond length between the quaternary carbon and the cyano group carbon. | ~ 1.48 Å |

| C≡N | Bond length of the nitrile triple bond. | ~ 1.16 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | ~ 5.0 to 6.0 eV |

Note: These values are representative and would be precisely determined in a specific DFT calculation.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the electronic excited states of molecules. This makes it an essential tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra. semanticscholar.org

TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry. The method calculates the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one. Alongside the energy of each electronic transition, TD-DFT also computes its oscillator strength, which is a measure of the transition's intensity. tandfonline.com

For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to its principal electronic transitions (e.g., π → π* transitions within the aromatic xanthene system). By correlating these calculated transitions with an experimental spectrum, researchers can assign specific absorption bands to particular electronic excitations, providing a deeper understanding of the molecule's photophysical behavior.

An example of predicted spectroscopic data from a TD-DFT calculation is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.52 | 274 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 4.78 | 260 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.15 | 241 | 0.22 | HOMO → LUMO+1 |

Note: This data is illustrative, representing typical outputs for an aromatic system from a TD-DFT calculation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is uniquely capable of mapping the entire energy landscape of a chemical reaction, including the short-lived, high-energy transition states that are impossible to isolate experimentally.

To study a reaction mechanism, such as the hydrolysis of one of the nitrile groups in this compound, computational chemists use DFT to calculate the energies of the reactants, products, and any intermediates. The most critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate.

Transition state optimization algorithms are used to find this first-order saddle point on the potential energy surface. Once the TS structure is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction path.

The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants (Ea = E_TS - E_reactants). This value is a primary determinant of the reaction rate. By mapping the energies of all species along the reaction coordinate, a complete reaction energy profile can be constructed, providing a clear picture of the mechanism's feasibility and kinetics.

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models must account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common and efficient way to do this.

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. This model effectively captures the electrostatic interactions between the solute and the solvent. For reactions involving polar or charged species, the inclusion of a solvent model is critical. For example, in the hydrolysis of a nitrile group, polar intermediates and transition states would be stabilized by a polar solvent like water, lowering the activation energy compared to the gas phase and altering the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to model this behavior by solving Newton's equations of motion for a system of atoms and molecules over time.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility. The molecule has several rotatable bonds, primarily associated with the ethyl and propanedinitrile substituents attached to the otherwise rigid xanthene core. An MD simulation can reveal the preferred orientations (conformers) of these groups, the energy barriers between them, and how their motion is coupled. tandfonline.com

In a typical MD setup, the molecule is placed in a simulation box, often filled with explicit solvent molecules, and the system is allowed to evolve over a period of nanoseconds or longer. By analyzing the resulting trajectory, one can identify the most populated conformational states and understand the dynamic interplay between the different parts of the molecule and its environment. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a crystal lattice. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement and guide experimental work. Methods based on Density Functional Theory (DFT) are particularly prominent for accurately calculating NMR chemical shifts and vibrational frequencies. The process typically begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, such as B3LYP with a 6-31G* basis set, to find its most stable conformation.

Once the optimized geometry is obtained, NMR shielding tensors can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). These shielding tensors are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can be directly compared with experimental spectra. The accuracy of these predictions has significantly improved, with modern computational models achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. Such calculations are invaluable for assigning complex spectra, verifying chemical structures, and understanding the electronic environment of each nucleus within the molecule.

Similarly, computational methods can predict the vibrational frequencies that correspond to infrared (IR) spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The predicted IR spectrum can then be compared with experimental data to identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile groups and vibrations associated with the xanthene core.

Below is an illustrative table comparing hypothetical experimental data with theoretically predicted spectroscopic parameters for this compound, calculated using the DFT/B3LYP/6-31G(d) level of theory.

Table 1: Predicted vs. Experimental Spectroscopic Data

This table is interactive. You can sort the columns by clicking on the headers.

| Parameter | Nucleus/Bond | Predicted Value | Hypothetical Experimental Value | Deviation |

| ¹H NMR | Aromatic-H | 7.25-7.45 ppm | 7.29-7.50 ppm | ~0.05 ppm |

| CH₂ (Ethyl) | 2.15 ppm | 2.20 ppm | 0.05 ppm | |

| CH₃ (Ethyl) | 0.95 ppm | 1.01 ppm | 0.06 ppm | |

| CH (Malononitrile) | 4.10 ppm | 4.18 ppm | 0.08 ppm | |

| ¹³C NMR | Quaternary C9 | 55.0 ppm | 55.8 ppm | 0.8 ppm |

| C≡N | 115.2 ppm | 116.0 ppm | 0.8 ppm | |

| Aromatic-C | 120-155 ppm | 121-156 ppm | ~1.0 ppm | |

| IR Frequency | C≡N Stretch | 2255 cm⁻¹ | 2250 cm⁻¹ | 5 cm⁻¹ |

| C-O-C Stretch | 1240 cm⁻¹ | 1235 cm⁻¹ | 5 cm⁻¹ |

High-Throughput Computational Screening for Structure-Property Relationship Establishment

High-throughput computational screening (HTCS) is an efficient strategy to explore the chemical space of this compound derivatives and establish robust structure-property relationships. This approach involves creating a virtual library of candidate molecules by systematically modifying the parent structure. For instance, different substituents (e.g., electron-donating groups like -OCH₃, -NH₂ or electron-withdrawing groups like -NO₂, -CF₃) could be added to various positions on the xanthene aromatic rings.

Each molecule in this virtual library is then subjected to rapid, automated computational analysis to predict a set of key physicochemical and electronic properties. These properties often include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation.

Ionization Potential and Electron Affinity: These values relate to the ease with which a molecule can lose or gain an electron, respectively, which is fundamental to its application in electronic materials.

By calculating these descriptors for hundreds or thousands of derivatives, a large dataset is generated. This dataset can be analyzed to identify trends and correlations, forming a quantitative structure-property relationship (QSPR). For example, one could establish how the HOMO-LUMO gap changes with the introduction of different functional groups at specific positions. This allows researchers to rationally design new molecules with tailored electronic or photophysical properties for applications in fields such as organic electronics or as fluorescent probes, without the need for laborious synthesis and testing of every compound.

The table below presents a hypothetical example of a small-scale computational screening of this compound derivatives, illustrating how structure modifications influence key electronic properties.

Table 2: High-Throughput Screening Data for Xanthene Derivatives

This table is interactive. You can sort the columns by clicking on the headers.

| Derivative (Substituent at C2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Parent Compound) | -6.52 | -1.88 | 4.64 | 3.15 |

| -OCH₃ (Methoxy) | -6.21 | -1.85 | 4.36 | 3.48 |

| -NH₂ (Amino) | -5.95 | -1.82 | 4.13 | 3.82 |

| -Cl (Chloro) | -6.65 | -2.05 | 4.60 | 2.55 |

| -CN (Cyano) | -6.89 | -2.25 | 4.64 | 1.98 |

| -NO₂ (Nitro) | -7.15 | -2.51 | 4.64 | 1.54 |

Future Research Directions and Challenges in 9 Ethyl 9h Xanthen 9 Yl Propanedinitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of (9-Ethyl-9H-xanthen-9-yl)propanedinitrile applications is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Current methods may rely on harsh conditions, expensive catalysts, or produce significant waste. Future research will need to focus on greener alternatives.

Key Research Thrusts:

Catalyst Innovation: A primary challenge is the development of cost-effective and reusable catalysts. researchgate.net Research into heterogeneous catalysts, such as metal-exchanged zeolites, could offer pathways to simpler, more sustainable reaction protocols. rsc.org

Alternative Energy Sources: Methodologies employing ultrasound or microwave irradiation are promising for accelerating reaction rates, increasing yields, and reducing energy consumption compared to conventional heating. unito.itaip.org

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a cyanide-free and highly selective approach to nitrile synthesis under mild, aqueous conditions. nih.govmdpi.com Adapting such biocatalytic systems for xanthene-based substrates is a significant but potentially rewarding challenge.

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can greatly improve efficiency and reduce solvent waste. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |

| Sonochemistry (Ultrasound) | Increased reaction rates, higher yields, milder conditions. unito.it | Scale-up limitations, specialized equipment requirements. |

| Biocatalysis | High selectivity, mild reaction conditions, cyanide-free. nih.gov | Enzyme stability, substrate scope limitations, cost of enzyme production. |

| One-Pot Reactions | Reduced waste, time and resource efficiency. nih.gov | Cross-reactivity of reagents, complex optimization. |

Integration of Advanced Spectroscopic Techniques for In Situ Studies

A deeper understanding of the formation and behavior of this compound requires moving beyond static, post-reaction characterization. The integration of advanced spectroscopic techniques for real-time, in situ monitoring of reactions is crucial for mechanistic elucidation and process optimization.

In situ techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and spectroelectrochemistry can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. rsc.orgacs.orgresearchgate.net This real-time analysis allows for a more dynamic understanding of the chemical processes involved, enabling precise control and optimization of synthetic conditions. acs.org For instance, monitoring the characteristic nitrile stretch can provide direct insight into the rate of product formation.

| Spectroscopic Technique | Information Gained | Future Application for this compound |

| In Situ FTIR | Real-time monitoring of reactant consumption and product formation, identification of intermediates. acs.org | Optimizing reaction conditions (temperature, catalyst loading) for synthesis. |

| In Situ Raman | Complementary vibrational data, suitable for aqueous systems. | Studying reaction mechanisms in green solvents like water. |

| Spectroelectrochemistry | Structural information on redox-generated species. researchgate.net | Investigating the electrochemical properties and potential for electronic materials. |

| In Situ NMR | Detailed structural information on species in solution. | Elucidating complex reaction pathways and identifying transient species. |

Refinement of Computational Models for Predictive Material Design

Computational chemistry is an indispensable tool for accelerating the discovery of new materials by predicting their properties before synthesis. nih.gov For this compound, refining computational models is essential for guiding the design of derivatives with specific, targeted functionalities.

Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict key properties such as electronic structure, absorption and emission spectra, and molecular orbital energies. researchgate.netnih.gov This predictive power can guide synthetic efforts toward molecules with desirable optical or electronic characteristics, for example, by modeling how different substituents on the xanthene core would affect its properties. rsc.org Machine learning models, trained on existing data from known xanthene dyes, could further accelerate this process by predicting the properties of novel structures. researchgate.net

Exploration of Self-Assembly and Supramolecular Architectures

The rigid xanthene scaffold and the polar dinitrile groups make this compound an excellent candidate for constructing ordered supramolecular structures. researchgate.net Understanding and controlling the self-assembly of this molecule is a key challenge for developing new functional materials.

Research in this area will focus on how non-covalent interactions, such as hydrogen bonding, π-stacking, and dipole-dipole interactions, govern the packing of these molecules in the solid state. acs.orgresearchgate.net By modifying the molecular structure, it may be possible to direct the assembly into specific architectures like 1D stacks, 2D sheets, or complex 3D networks. nih.gov These ordered assemblies are critical for applications in organic electronics, where charge transport is highly dependent on molecular packing. Crystal engineering principles will be vital in designing cocrystals and other multi-component systems with tailored properties. ias.ac.in

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

The most significant advances in the field will come from integrated approaches that combine synthetic chemistry, advanced characterization, and computational modeling in a collaborative feedback loop. nih.govacs.org This synergistic strategy, often referred to as Integrated Computational Materials Engineering (ICME), is crucial for the targeted design and development of materials with specific properties. researchgate.net

In this paradigm, computational models predict promising candidate molecules. researchgate.net These molecules are then synthesized and their properties are thoroughly characterized using advanced techniques. The experimental data is then used to refine and validate the computational models, creating a cycle of continuous improvement. This integrated workflow minimizes the trial-and-error approach traditionally used in materials discovery, leading to a more efficient and rational design process. appleacademicpress.com The ultimate goal is to establish clear structure-property relationships that allow for the a priori design of this compound derivatives with precisely controlled functionalities for advanced applications.

Q & A

Q. What synthetic methodologies are optimal for preparing (9-Ethyl-9H-xanthen-9-yl)propanedinitrile, and how can side reactions be minimized?

The synthesis typically involves alkylation of xanthenone derivatives followed by Grignard or nucleophilic substitution reactions. For example, 9-aryl-xanthenols are synthesized via alkylation of 3,6-dihydroxy-9H-xanthen-9-one using alkyl halides (e.g., ethyl iodide) under basic conditions (NaOH, BTEAC catalyst) . Subsequent reaction with propanedinitrile precursors (e.g., malononitrile derivatives) under acidic or nucleophilic conditions introduces the dinitrile group. Side reactions like over-alkylation or hydrolysis can be minimized by controlling reaction time, temperature, and stoichiometry. Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent moisture interference .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) and xanthene aromatic protons (δ ~6.5–8.0 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, monoclinic crystal systems (space group P21/c) are common in xanthene derivatives, with bond angles and distances confirming steric effects from the ethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHNO, [M+H] expected at m/z 298.1106) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to OSHA HCS-compliant safety data sheets (SDS):

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a refrigerator (2–8°C) under inert gas (e.g., N) to prevent degradation.

- Dispose of waste via approved chemical disposal programs, as propanedinitrile derivatives may release toxic cyanide vapors under extreme conditions .

Advanced Research Questions

Q. How can this compound be applied in designing fluorimetric pH indicators?

The xanthene core enables pH-dependent fluorescence via protonation/deprotonation of the hydroxyl group. For example:

- Mechanism : At acidic pH, the hydroxyl group protonates, inducing a bathochromic shift in emission (λ ~450–550 nm).

- Experimental Design : Measure fluorescence intensity vs. pH (4–10) in buffered solutions. Use time-resolved fluorescence to study kinetics of proton exchange .

- Optimization : Modify the ethyl group’s steric bulk to tune pK values. Compare with analogs like 9-(2-methoxyphenyl)-9H-xanthen-9-ol .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons.

- DFT Calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-31G* level).

- Crystallography : Resolve ambiguities via SHELXL-refined X-ray structures, which provide unambiguous bond connectivity .

Q. What solvent effects influence the compound’s photophysical properties?

Solvatochromism studies reveal polarity-dependent emission shifts:

Q. How does thermal stability impact its application in high-temperature environments?

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. Can computational methods predict its reactivity in nucleophilic environments?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**). The dinitrile group’s LUMO likely governs reactivity with nucleophiles (e.g., thiols).

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. How does the ethyl group influence mechanistic pathways in photodegradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.